3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468429
InChI: InChI=1S/C17H24N2O3/c20-11-10-19(15-6-7-15)16-8-9-18(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2
SMILES: C1CC1N(CCO)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol

3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13468429

Molecular Formula: C17H24N2O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
IUPAC Name benzyl 3-[cyclopropyl(2-hydroxyethyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H24N2O3/c20-11-10-19(15-6-7-15)16-8-9-18(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2
Standard InChI Key MPLZXPFHZSHZDQ-UHFFFAOYSA-N
SMILES C1CC1N(CCO)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CCO)C2CCN(C2)C(=O)OCC3=CC=CC=C3

Introduction

3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyl group, and a pyrrolidine ring. This compound is part of a class of specialty materials known for their potential pharmaceutical applications, particularly in the development of new drugs targeting various biological pathways.

Synthesis and Preparation

The synthesis of 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropyl and hydroxyl groups. These methods allow for controlled synthesis while maintaining the desired stereochemistry.

Biological Activities

Compounds with similar structures have shown potential biological activities, particularly in antibacterial applications. The presence of cyclopropyl and hydroxyl groups may enhance interactions with biological targets, contributing to their pharmacological profiles.

Related Compounds

Several related compounds have been studied for their unique properties and biological activities:

Compound NameCAS NumberKey Features
3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester1823396-40-2Contains piperidine instead of pyrrolidine; potential for different biological activity
(R)-3-[Cyclobutyl-(2-hydroxyethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester1354015-53-XSimilar structure but with a cyclobutyl group; may alter pharmacokinetics
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester143269-64-1(S)-enantiomer; potential applications in drug development

Research Findings and Future Directions

Research on compounds like 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester highlights their potential in drug development, particularly in targeting bacterial infections. Further studies are needed to fully explore their biological activities and optimize their structures for therapeutic applications.

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